Carbonic acid, compd. with cyclohexanamine (1:2)
Overview
Description
“Carbonic acid, compd. with cyclohexanamine (1:2)” is a chemical compound formed by the reaction of carbonic acid and cyclohexanamine in a 1:2 ratio. It has a molecular weight of 161.20 and its formula is C7H15NO3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NC1CCCCC1.OC(O)=O . It has a molecular weight of 161.20 and its exact mass is 161.10519334 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 161.20 , and its exact mass is 161.10519334 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Comprehensive Analysis of Cyclohexanamine Hemicarbonate Applications
Cyclohexanamine hemicarbonate, also known as Carbonic acid compound with cyclohexanamine (1:2), is a chemical compound with various potential applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
High-Temperature-Resistant Shale Inhibitor: Cyclohexanamine derivatives, such as 4, 4′-methylenebis-cyclohexanamine, have been studied for their potential as high-temperature-resistant shale inhibitors . These compounds can effectively inhibit shale hydration and dispersion, which are critical issues in the drilling industry. The ability to withstand high temperatures makes these inhibitors suitable for drilling in deep wells where thermal stability is crucial.
Cement Hydration Analysis: In the field of construction materials, specifically cement hydration, hemicarbonate phases play a significant role . The presence of cyclohexanamine hemicarbonate can influence the formation of AFm phases (Aluminate Ferrite Monosulfate) in hydrating Portland cement. Understanding the thermodynamics of these reactions is essential for predicting the behavior of cement in various environmental conditions.
Mechanism of Action
Target of Action
Cyclohexanamine hemicarbonate, also known as Carbonic acid, compd. with cyclohexanamine (1:2), is a complex compound. It’s known that many drugs exert their effects by binding to receptors, which are cellular components that produce cellular action when a drug binds to them .
Mode of Action
Generally, drugs interact with their targets, causing changes that lead to their therapeutic effects . This interaction can involve binding to receptors, altering their activity, and triggering downstream signaling .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in living organisms. They involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances .
Pharmacokinetics
Pharmacokinetics is crucial in determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Typically, the result of a drug’s action can range from changes in cell function to alterations in the organism’s overall physiology .
Action Environment
Environmental factors can significantly impact the effectiveness of a drug, including temperature, pH, and the presence of other substances .
properties
IUPAC Name |
carbonic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDIEYHHUXTWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955622 | |
Record name | Carbonic acid--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine hemicarbonate | |
CAS RN |
34066-58-5 | |
Record name | Carbonic acid, compd. with cyclohexylamine (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034066585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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